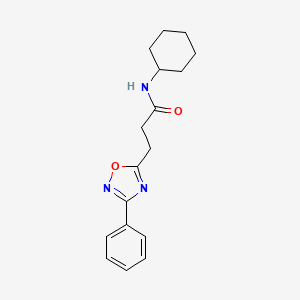
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as CX717, is a novel compound that has gained attention in recent years due to its potential as a cognitive enhancer. CX717 is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mecanismo De Acción
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By binding to a specific site on the AMPA receptor, this compound enhances the receptor's response to glutamate, which leads to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to enhance learning and memory in animal models, as well as improve cognitive function in healthy human subjects. In addition, this compound has been shown to increase the expression of BDNF, a protein that plays a crucial role in neuroplasticity and cognitive function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its ability to enhance learning and memory in animal models, which makes it a valuable tool for studying the mechanisms underlying these processes. In addition, this compound has been shown to have a good safety profile, with no significant adverse effects reported in preclinical and clinical studies.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer. In addition, this compound has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor, which may have greater cognitive-enhancing effects. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to better understand the mechanisms underlying this compound's effects on learning and memory, which may lead to the development of new therapies for cognitive disorders.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of cyclohexylamine with ethyl 3-oxobutanoate to form N-cyclohexyl-3-oxobutanamide. This intermediate is then reacted with hydrazine hydrate and phenyl isocyanate to yield N-cyclohexyl-3-(phenylcarbamoyl)propanamide. Finally, this compound is reacted with cyanogen bromide and sodium azide to form this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential as a cognitive enhancer. Several preclinical studies have demonstrated that this compound can improve learning and memory in animal models. In addition, this compound has been shown to enhance synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(18-14-9-5-2-6-10-14)11-12-16-19-17(20-22-16)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGXBTONQWPUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

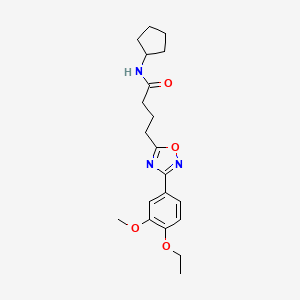
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)
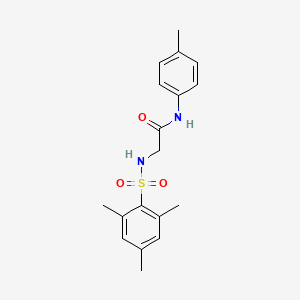

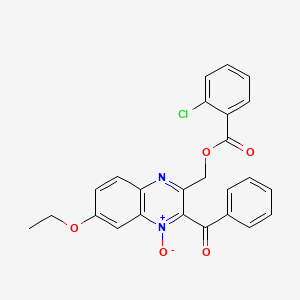
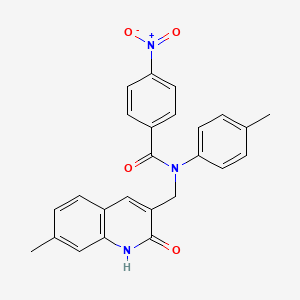
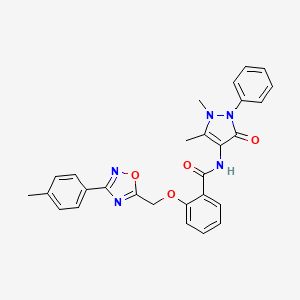
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)

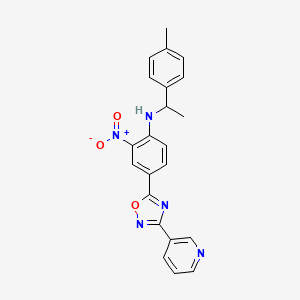
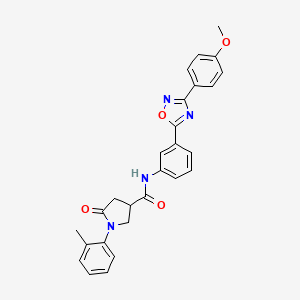

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)